Basicity Modulation: pKa Differentiation Among Dimethylpyridine Isomers
2,5-Dimethylpyridine exhibits a pKa of 6.4 at 25°C . This value represents an intermediate basicity among dimethylpyridine isomers: 2,6-lutidine is more basic (pKa 6.72) [1], 2,4-lutidine is significantly more basic (pKa 6.99) [2], and 3,5-lutidine is less basic (pKa 6.15) . Compared to unsubstituted pyridine (pKa 5.2), all dimethylpyridines are stronger bases due to electron-donating methyl groups. However, the 2,5-substitution pattern offers a finely tuned basicity that avoids the excessive nucleophilicity of 2,4-lutidine and the steric hindrance-associated reduced reactivity of 2,6-lutidine, making it a selective base for deprotonations where pKa matching is critical .
| Evidence Dimension | Acid dissociation constant (pKa) in water at 25°C |
|---|---|
| Target Compound Data | pKa = 6.4 |
| Comparator Or Baseline | 2,6-Dimethylpyridine: pKa = 6.72; 2,4-Dimethylpyridine: pKa = 6.99; 3,5-Dimethylpyridine: pKa = 6.15; Pyridine: pKa = 5.2 |
| Quantified Difference | ΔpKa = +0.25 vs. 3,5-; ΔpKa = -0.32 vs. 2,6-; ΔpKa = -0.59 vs. 2,4-; ΔpKa = +1.2 vs. pyridine |
| Conditions | Aqueous solution, 25°C |
Why This Matters
The intermediate basicity of 2,5-dimethylpyridine enables selective deprotonation without the excessive nucleophilicity that could lead to unwanted side reactions, offering a balanced reactivity profile for organic synthesis.
- [1] Wikipedia. (2024). 2,6-Lutidine. Acidity (pKa): 6.72. Retrieved from https://en.wikipedia.org/wiki/2,6-Dimethylpyridine View Source
- [2] ChemWhat. (n.d.). 2,4-Lutidine CAS#: 108-47-4. pka: 6.99 (à 25 ℃). Retrieved from https://www.chemwhat.fr/2-4-lutidine-cas-108-47-4 View Source
